Cabazitaxel

Cell Proliferation Breast Cancer IC50

Cabazitaxel is a second-generation semisynthetic taxane engineered with methoxy groups at C7 and C10, drastically reducing P-glycoprotein (P-gp) substrate affinity. This structural differentiation enables 10-fold higher potency in chemotherapy-resistant tumor cells versus docetaxel, superior intracellular retention, and 83% suppression of microtubule dynamicity. Its poor P-gp recognition also confers blood-brain barrier penetration, making it the definitive taxane for studies on acquired/innate resistance, microtubule dynamics, and CNS-targeted formulations. Order cabazitaxel to ensure reproducible, resistance-independent results.

Molecular Formula C45H57NO14
Molecular Weight 835.9 g/mol
CAS No. 183133-96-2
Cat. No. B1684091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCabazitaxel
CAS183133-96-2
SynonymsXRP6258;  XRP-6258;  XRP 6258;  TXD 258;  TXD-258;  TXD258;  RPR116258A;  axoid XRP6258;  dimethoxydocetaxel US brand name: Jevtana.
Molecular FormulaC45H57NO14
Molecular Weight835.9 g/mol
Structural Identifiers
SMILESCC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC)C)OC
InChIInChI=1S/C45H57NO14/c1-24-28(57-39(51)33(48)32(26-17-13-11-14-18-26)46-40(52)60-41(3,4)5)22-45(53)37(58-38(50)27-19-15-12-16-20-27)35-43(8,36(49)34(55-10)31(24)42(45,6)7)29(54-9)21-30-44(35,23-56-30)59-25(2)47/h11-20,28-30,32-35,37,48,53H,21-23H2,1-10H3,(H,46,52)/t28-,29-,30+,32-,33+,34+,35-,37-,43+,44-,45+/m0/s1
InChIKeyBMQGVNUXMIRLCK-OAGWZNDDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Cabazitaxel (CAS 183133-96-2): A Second-Generation Semisynthetic Taxane for Procurement in Advanced Prostate Cancer Research


Cabazitaxel (CAS 183133-96-2; brand name Jevtana®) is a second-generation semisynthetic taxane derived from 10-deacetylbaccatin III [1]. It functions as a microtubule-stabilizing agent that promotes tubulin assembly and inhibits depolymerization, leading to cell cycle arrest in the G2/M phase and the inhibition of tumor cell proliferation [1]. Unlike first-generation taxanes paclitaxel and docetaxel, cabazitaxel is characterized by methoxy groups at the C7 and C10 positions, rather than hydroxyl groups [2].

Why Generic Substitution of Cabazitaxel with Other Taxanes Fails: Key Scientific and Procurement Considerations


Despite sharing a taxane scaffold with docetaxel and paclitaxel, cabazitaxel cannot be considered a generic substitute for these agents. The differential substitution of hydroxyl groups with methoxy groups at the C7 and C10 positions confers unique pharmacological properties, including significantly reduced affinity for the multidrug resistance efflux pump P-glycoprotein (P-gp) [1] and distinct efficacy profiles in taxane-resistant tumor models [2]. These structural modifications translate into quantifiable differences in intracellular retention, microtubule dynamicity suppression, and activity in resistant cell lines, as detailed in the evidence guide below. Procurement decisions must be guided by these specific differentiating factors, as simple in-class substitution will not replicate cabazitaxel's unique profile in resistant disease settings.

Quantitative Evidence Guide: Cabazitaxel Differentiation from Docetaxel and Other Taxanes


Superior Potency in MCF7 Breast Cancer Cells: A Direct Head-to-Head Comparison of IC50 Values

In a direct head-to-head comparison using MCF7 human breast cancer cells expressing fluorescent tubulin, cabazitaxel demonstrated a 6.25-fold higher potency than docetaxel in inhibiting cell proliferation [1].

Cell Proliferation Breast Cancer IC50

Enhanced Microtubule Dynamic Instability Suppression: Quantified Differences in Shortening Rate, Growing Rate, and Dynamicity

At an equivalent concentration of 2 nmol/L, cabazitaxel suppressed microtubule dynamic instability more potently than docetaxel across all measured parameters, including a 20% greater reduction in shortening rate, a 74% greater reduction in growing rate, and a 30% greater reduction in overall dynamicity [1].

Microtubule Dynamics Mitotic Arrest Mechanism of Action

Faster Intracellular Uptake and Superior Retention: A Pharmacokinetic Differentiator at the Cellular Level

Cabazitaxel exhibited a 10-fold faster intracellular uptake rate compared to docetaxel, reaching a concentration of 25 µmol/L within 1 hour versus 10 hours for docetaxel. Furthermore, after drug washout, intracellular cabazitaxel concentration remained high, whereas docetaxel concentration was significantly reduced [1].

Cellular Pharmacokinetics Intracellular Retention Drug Uptake

10-Fold Higher Potency in Chemotherapy-Resistant Tumor Cells: Broad-Spectrum Activity Across Resistant Models

Across a panel of chemotherapy-resistant tumor cell lines, cabazitaxel demonstrated approximately 10-fold greater potency than docetaxel, with IC50 ranges of 0.013–0.414 µmol/L for cabazitaxel compared to 0.17–4.01 µmol/L for docetaxel [1].

Drug Resistance Chemotherapy-Resistant Tumor Models

Reduced Affinity for P-glycoprotein: Quantified Binding Affinity (KD) and Unique Inhibitory Activity

Cabazitaxel exhibits a distinct P-gp interaction profile compared to docetaxel. Its binding affinity (KD) for P-gp is 13.53 µM, which is approximately 3-fold lower (i.e., weaker binding) than docetaxel's KD of 40.59 µM [1]. Crucially, cabazitaxel is also a partial inhibitor of P-gp ATPase activity at concentrations >10 µM, a property not shared by docetaxel [1].

P-glycoprotein Multidrug Resistance Efflux Pump

Differential Sensitivity to ABCC4-Mediated Resistance: A Specific Advantage in ABCC4-Expressing Prostate Cancer Models

In ABCC4-expressing, docetaxel-resistant MLL prostate cancer cells, cabazitaxel maintained its efficacy, whereas docetaxel exhibited a 4.5-fold decrease in potency (p<0.001). Functional inhibition of ABCC4 with MK571 reversed docetaxel resistance but had no effect on cabazitaxel toxicity, confirming ABCC4 as a determinant of docetaxel-specific resistance [1].

ABCC4 Drug Resistance Prostate Cancer

Recommended Research and Industrial Application Scenarios for Cabazitaxel Procurement


In Vitro Studies of Taxane-Resistant Cancer Cell Lines

Given its 10-fold higher potency in chemotherapy-resistant tumor cells compared to docetaxel [1], cabazitaxel is the optimal taxane for experiments involving acquired or innate resistance. Its maintained activity in P-gp-expressing and ABCC4-expressing models [REFS-2, REFS-3] ensures reliable, resistance-independent results.

Investigations of Microtubule Dynamics and Mitotic Arrest Mechanisms

For researchers quantifying microtubule dynamic instability, cabazitaxel provides a more potent suppression of shortening rate (59% reduction), growing rate (33% reduction), and overall dynamicity (83% reduction) compared to docetaxel's respective 49%, 19%, and 64% reductions at the same concentration [4]. This makes it a superior tool for studying mitotic catastrophe and cell cycle arrest.

Cellular Pharmacokinetic Studies of Drug Uptake and Intracellular Retention

Cabazitaxel's 10-fold faster intracellular uptake (25 µmol/L achieved in 1 hour vs. 10 hours for docetaxel) and superior post-washout retention [4] make it an ideal candidate for studies focused on overcoming efflux-mediated drug resistance and optimizing intracellular drug exposure.

Development of Novel Formulations and Drug Delivery Systems Targeting the Blood-Brain Barrier

As a poor substrate for the P-gp efflux pump [REFS-2, REFS-5], cabazitaxel can penetrate the blood-brain barrier (BBB) [5]. This property positions it as a valuable tool for developing and testing novel CNS-targeted formulations and for research into brain metastases of taxane-sensitive tumors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cabazitaxel

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.